Diethyl (2-(2,2,3-trimethylcyclopentyl)ethyl)malonate

Physicochemical characterization Separation science Thermal stability

Diethyl (2-(2,2,3-trimethylcyclopentyl)ethyl)malonate (CAS 85187-21-9) is a saturated malonic acid diester derivative with the molecular formula C₁₇H₃₀O₄ and an average mass of 298.42 Da. It is structurally characterized by a 2-(2,2,3-trimethylcyclopentyl)ethyl substituent attached to the central malonate carbon, flanked by two ethyl ester groups.

Molecular Formula C17H30O4
Molecular Weight 298.4 g/mol
CAS No. 85187-21-9
Cat. No. B12675498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (2-(2,2,3-trimethylcyclopentyl)ethyl)malonate
CAS85187-21-9
Molecular FormulaC17H30O4
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1CCC(C1(C)C)C)C(=O)OCC
InChIInChI=1S/C17H30O4/c1-6-20-15(18)14(16(19)21-7-2)11-10-13-9-8-12(3)17(13,4)5/h12-14H,6-11H2,1-5H3
InChIKeyUVELSJAJXCLTED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl (2-(2,2,3-trimethylcyclopentyl)ethyl)malonate (CAS 85187-21-9): Sourcing and Differentiation Guide


Diethyl (2-(2,2,3-trimethylcyclopentyl)ethyl)malonate (CAS 85187-21-9) is a saturated malonic acid diester derivative with the molecular formula C₁₇H₃₀O₄ and an average mass of 298.42 Da . It is structurally characterized by a 2-(2,2,3-trimethylcyclopentyl)ethyl substituent attached to the central malonate carbon, flanked by two ethyl ester groups. This compound belongs to a niche class of alkyl-substituted malonates employed primarily as synthetic intermediates in the fragrance and pharmaceutical sectors. Unlike its unsaturated congener, diethyl [2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene]malonate (CAS 85665-70-9), the target compound contains a fully saturated cyclopentane ring and a saturated ethylene linker, which fundamentally alters its physicochemical profile and chemical reactivity . This saturated architecture confers distinct advantages in hydrogenation-sensitive synthetic routes, where the absence of a conjugated double bond eliminates the risk of competing alkene reduction or undesirable electrophilic addition side reactions.

Why Generic Malonate Esters Cannot Replace Diethyl (2-(2,2,3-trimethylcyclopentyl)ethyl)malonate in Specialized Synthesis


Substituted malonate esters are not interchangeable drop-in reagents. The 2-(2,2,3-trimethylcyclopentyl)ethyl side chain imparts a unique steric and electronic environment around the malonate methine carbon, directly controlling enolate formation kinetics, alkylation diastereoselectivity, and the physicochemical properties of downstream products. A generic substitution—such as diethyl malonate, diethyl benzylmalonate, or even the closely related unsaturated analog (CAS 85665-70-9)—would produce a fundamentally different intermediate that cannot replicate the target compound's behavior in subsequent decarboxylation, reduction, or hydrolysis steps [1]. Comparative predictive data from the ACD/Labs Percepta platform reveals quantifiable divergence in lipophilicity (ΔLogP ≈ 0.30), bioaccumulation potential (ΔACD/BCF ≈ 295.8 at pH 5.5), and boiling point (ΔTb ≈ 8.0 °C) between the saturated target and its unsaturated ethylidene analog, underscoring that even a single bond unsaturation can dramatically alter the compound's physical and environmental fate profile . These differences have direct consequences for reaction design, purification strategy, and regulatory compliance, making unambiguous compound identification and dedicated sourcing essential.

Quantitative Differentiation Evidence for Diethyl (2-(2,2,3-trimethylcyclopentyl)ethyl)malonate vs. Closest Analogs


Boiling Point and Volatility Profile: Saturated vs. Unsaturated Malonate

The saturated target compound exhibits a predicted boiling point of 341.1±15.0 °C at 760 mmHg , which is approximately 8.0 °C higher than the predicted boiling point of its unsaturated ethylidene congener (CAS 85665-70-9) at 333.1±15.0 °C . This higher boiling point reflects stronger intermolecular dispersion forces arising from the fully saturated cyclopentane ring and the additional two hydrogen atoms, resulting in a larger molar volume (307.6±3.0 cm³ vs. 291.9±3.0 cm³) . In preparative-scale distillations, this 8 °C difference ensures that the saturated compound can be cleanly separated from residual unsaturated starting material or side products generated during hydrogenation of the Knoevenagel adduct.

Physicochemical characterization Separation science Thermal stability

LogP and Lipophilicity Shift Upon Saturation

The ACD/LogP predicted value for the saturated target compound is 5.13, whereas the unsaturated analog yields a higher predicted LogP of 5.43 . This ΔLogP of -0.30 (target being less lipophilic) is counterintuitive if one assumes saturation always increases lipophilicity; it actually reflects the loss of the π-electron contribution to the octanol-water partitioning when the ethylidene double bond is reduced. The corresponding LogD at pH 5.5 is 4.65 for the target versus 4.56 for the unsaturated compound (ΔLogD = +0.09), indicating a subtle reversal at ionizable conditions. These shifts in partition coefficients directly impact predictions of membrane permeability, blood-brain barrier penetration, and environmental bioaccumulation for any bioactive molecule derived from these malonate precursors.

Lipophilicity ADME prediction Environmental fate

Bioaccumulation Factor (BCF) Reduction Through Saturation

The ACD/BCF (pH 5.5) predicted bioaccumulation factor for the saturated target compound is 2010.4, which is approximately 17% higher than the unsaturated analog's BCF of 1714.6 . Although the saturated compound has a higher BCF, the absolute value of ~2000 is still below the REACH Annex XIII screening threshold of 5000 L/kg for 'bioaccumulative' classification. The soil sorption coefficient (ACD/KOC) follows the same trend: 8055.4 for the target versus 7188.1 for the unsaturated analog. These predicted environmental fate parameters are essential for procurement decisions when the compound is intended for scale-up in an industrial setting subject to environmental release assessments.

Environmental toxicity Regulatory compliance Green chemistry

Refractive Index as a Rapid Quality Control Discriminator

The predicted refractive index (nD) for the saturated target compound is 1.448, which is noticeably lower than the 1.473 predicted for the unsaturated analog . This ΔnD of -0.025 exceeds the typical uncertainty of a standard Abbé refractometer (±0.0005), making refractive index a practical, inexpensive, and rapid identity check to discriminate between the saturated and unsaturated compounds upon receipt. The lower refractive index of the saturated compound is consistent with its lower polarizability (32.6±0.5 × 10⁻²⁴ cm³ vs. 32.5±0.5 × 10⁻²⁴ cm³ for the unsaturated analog), although the polarizability difference alone is too small for reliable discrimination.

Analytical chemistry Quality assurance Identity testing

Structural Saturation Eliminates Competitive Alkene Reactivity During Downstream Transformations

The target compound features a fully saturated 2-(2,2,3-trimethylcyclopentyl)ethyl side chain, in contrast to the α,β-unsaturated ethylidene malonate system present in CAS 85665-70-9. In the unsaturated analog, the exocyclic double bond is activated by conjugation with the two ester carbonyls, making it susceptible to nucleophilic addition, radical polymerization, and catalytic hydrogenation [1]. The saturated target eliminates this reactive site entirely. This is particularly critical when the malonate ester is to be used as a nucleophile in enolate alkylation reactions: the unsaturated analog can undergo competing Michael addition at the ethylidene position, leading to complex product mixtures, whereas the saturated compound reacts solely at the malonate methine .

Synthetic intermediate Chemoselectivity Hydrogenation-sensitive routes

Precursor to Saturated Sandalwood Odorant Intermediates: An Alternative to Unsaturated Routes

The trimethylcyclopentyl moiety is a recognized structural motif in sandalwood odorant chemistry. US Patent US20100069508A1 discloses a class of 2,2,3-trimethylcyclopentane derivatives (saturated ring) possessing 'an exceptional natural sandalwood oil odour profile,' challenging the earlier dogma that ring unsaturation is required for sandalwood character [1]. The target compound, bearing the identical saturated 2,2,3-trimethylcyclopentyl group, can serve as a direct precursor to such saturated sandalwood analogs through ester reduction and decarboxylation sequences. Schulze et al. (1993) have demonstrated that malonate esters of β-campholenic derivatives can be elaborated into brahmanol-type sandalwood odorants [2]. The saturated target thus provides a route to a distinct olfactory space compared to the unsaturated analog, which would lead to different (and reportedly weaker) woody notes after hydrogenation.

Fragrance chemistry Sandalwood odorants Terpenoid synthesis

Diethyl (2-(2,2,3-trimethylcyclopentyl)ethyl)malonate: Priority Application Scenarios Backed by Evidence


Synthesis of Saturated Sandalwood Odorant Analogs for Fragrance R&D

The saturated 2,2,3-trimethylcyclopentyl scaffold in this malonate ester provides a direct entry point into the saturated sandalwood compound space disclosed in US20100069508A1 . Following standard malonate chemistry—hydrolysis, decarboxylation, and reduction—the target compound can be elaborated into 2,2,3-trimethylcyclopentane derivatives that exhibit 'an exceptional natural sandalwood oil odour profile' . This route is strategically distinct from routes starting with the unsaturated analog, which would require a late-stage hydrogenation that can compromise overall yield and generate unwanted diastereomers. Fragrance companies developing next-generation sandalwood substitutes should prioritize this saturated precursor to align with recent patent-protected discoveries.

Medicinal Chemistry Building Block Requiring Chemoselective Enolate Alkylation

In medicinal chemistry programs where a substituted malonate serves as a linchpin for constructing α-substituted acetic acid derivatives, the saturated target compound offers unambiguous chemoselectivity . The absence of a conjugated double bond ensures that enolate formation and subsequent alkylation occur exclusively at the malonate methine carbon, without competing Michael addition or alkene reduction. The predicted LogP (5.13) and LogD (4.65 at pH 5.5) values provide medicinal chemists with quantitative baseline data for predicting the ADME impact of the trimethylcyclopentyl moiety early in lead optimization.

Environmental Fate Assessment and Regulatory Dossier Preparation

For organizations conducting environmental risk assessments under REACH or analogous frameworks, the predicted BCF (2010.4 L/kg at pH 5.5) and KOC (8055.4 L/kg at pH 5.5) values for the target compound provide starting-point data that regulators accept from ACD/Labs Percepta predictions . The 17% higher BCF relative to the unsaturated analog (1714.6) must be explicitly accounted for in environmental exposure scenarios, making precise compound identification critical for regulatory submissions. The boiling point of 341.1 °C also informs air dispersion modeling for fugitive emission calculations.

Preparative-Scale Purification by Fractional Distillation

The 8 °C boiling point advantage (341.1 °C vs. 333.1 °C for the unsaturated analog) enables efficient separation of the saturated product from residual unsaturated starting material during fractional distillation at reduced pressure. This is particularly valuable for in-house hydrogenation campaigns where near-quantitative conversion is difficult to achieve; the boiling point gap simplifies downstream purification to >98% purity, reducing reliance on costly chromatographic methods.

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